molecular formula C5H7ClN2O B6416716 2-methylpyrimidin-4-ol hydrochloride CAS No. 19875-03-7

2-methylpyrimidin-4-ol hydrochloride

Cat. No.: B6416716
CAS No.: 19875-03-7
M. Wt: 146.57 g/mol
InChI Key: SLLMNDJAFKFHDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylpyrimidin-4-ol hydrochloride: is a chemical compound belonging to the pyrimidine family, which is a class of heterocyclic aromatic organic compounds Pyrimidines are known for their wide range of applications in medicinal chemistry, particularly due to their presence in nucleic acids such as DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methylpyrimidin-4-ol hydrochloride can be achieved through several methods. One common approach involves the reaction of 2-methylpyrimidine with hydrochloric acid. The reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes . The use of catalysts, such as Raney nickel, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Methylpyrimidin-4-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Alkyl halides or sulfonates are typically used as reagents.

    Acetylation: Acetyl chloride or acetic anhydride are commonly used reagents.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Substitution: Formation of alkylated pyrimidine derivatives.

    Acetylation: Formation of acetate esters.

Mechanism of Action

The mechanism of action of 2-methylpyrimidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammatory processes, leading to its potential use as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison: 2-Methylpyrimidin-4-ol hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-methyl-1H-pyrimidin-6-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O.ClH/c1-4-6-3-2-5(8)7-4;/h2-3H,1H3,(H,6,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLMNDJAFKFHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=O)N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.